Cas no 2228492-65-5 (methyl 5-(1-amino-2-methylpropan-2-yl)thiophene-2-carboxylate)
methyl 5-(1-amino-2-methylpropan-2-yl)thiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- methyl 5-(1-amino-2-methylpropan-2-yl)thiophene-2-carboxylate
- 2228492-65-5
- SCHEMBL4703217
- EN300-1787237
-
- Inchi: 1S/C10H15NO2S/c1-10(2,6-11)8-5-4-7(14-8)9(12)13-3/h4-5H,6,11H2,1-3H3
- InChI Key: GJCJETPFMSQBKG-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OC)=CC=C1C(C)(C)CN
Computed Properties
- Exact Mass: 213.08234989g/mol
- Monoisotopic Mass: 213.08234989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 80.6Ų
methyl 5-(1-amino-2-methylpropan-2-yl)thiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1787237-0.05g |
methyl 5-(1-amino-2-methylpropan-2-yl)thiophene-2-carboxylate |
2228492-65-5 | 0.05g |
$1188.0 | 2023-09-19 | ||
| Enamine | EN300-1787237-0.1g |
methyl 5-(1-amino-2-methylpropan-2-yl)thiophene-2-carboxylate |
2228492-65-5 | 0.1g |
$1244.0 | 2023-09-19 | ||
| Enamine | EN300-1787237-0.25g |
methyl 5-(1-amino-2-methylpropan-2-yl)thiophene-2-carboxylate |
2228492-65-5 | 0.25g |
$1300.0 | 2023-09-19 | ||
| Enamine | EN300-1787237-0.5g |
methyl 5-(1-amino-2-methylpropan-2-yl)thiophene-2-carboxylate |
2228492-65-5 | 0.5g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1787237-1.0g |
methyl 5-(1-amino-2-methylpropan-2-yl)thiophene-2-carboxylate |
2228492-65-5 | 1g |
$1414.0 | 2023-06-02 | ||
| Enamine | EN300-1787237-2.5g |
methyl 5-(1-amino-2-methylpropan-2-yl)thiophene-2-carboxylate |
2228492-65-5 | 2.5g |
$2771.0 | 2023-09-19 | ||
| Enamine | EN300-1787237-5.0g |
methyl 5-(1-amino-2-methylpropan-2-yl)thiophene-2-carboxylate |
2228492-65-5 | 5g |
$4102.0 | 2023-06-02 | ||
| Enamine | EN300-1787237-10.0g |
methyl 5-(1-amino-2-methylpropan-2-yl)thiophene-2-carboxylate |
2228492-65-5 | 10g |
$6082.0 | 2023-06-02 | ||
| Enamine | EN300-1787237-1g |
methyl 5-(1-amino-2-methylpropan-2-yl)thiophene-2-carboxylate |
2228492-65-5 | 1g |
$1414.0 | 2023-09-19 | ||
| Enamine | EN300-1787237-5g |
methyl 5-(1-amino-2-methylpropan-2-yl)thiophene-2-carboxylate |
2228492-65-5 | 5g |
$4102.0 | 2023-09-19 |
methyl 5-(1-amino-2-methylpropan-2-yl)thiophene-2-carboxylate Related Literature
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on methyl 5-(1-amino-2-methylpropan-2-yl)thiophene-2-carboxylate
Introduction to Methyl 5-(1-amino-2-methylpropan-2-yl)thiophene-2-carboxylate (CAS No. 2228492-65-5)
Methyl 5-(1-amino-2-methylpropan-2-yl)thiophene-2-carboxylate, a compound with the chemical formula C11H15NO3S, is a significant molecule in the field of pharmaceutical chemistry. This compound, identified by its unique CAS No. 2228492-65-5, has garnered attention due to its structural complexity and potential applications in drug development. The presence of both a thiophene ring and an amino group in its molecular structure makes it a versatile candidate for further chemical modifications and biological studies.
The compound's structure consists of a thiophene core substituted at the 5-position with a carboxylate group and an isobutylamine side chain. This arrangement not only contributes to its distinct chemical properties but also opens up possibilities for its use in various synthetic pathways. The thiophene ring is particularly noteworthy, as it is a common motif in many bioactive molecules and has been extensively studied for its pharmacological properties.
In recent years, there has been a growing interest in thiophene derivatives due to their role as key intermediates in the synthesis of pharmaceuticals. The research on these compounds has been driven by their potential applications in treating various diseases, including cancer, infectious diseases, and neurological disorders. Methyl 5-(1-amino-2-methylpropan-2-yl)thiophene-2-carboxylate, with its unique structural features, is being explored as a possible lead compound in this context.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the carboxylate group at the 2-position of the thiophene ring and the subsequent attachment of the isobutylamine side chain are critical steps that determine the overall success of the synthesis. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.
One of the most intriguing aspects of Methyl 5-(1-amino-2-methylpropan-2-yl)thiophene-2-carboxylate is its potential biological activity. The combination of a thiophene ring and an amino group creates a molecule that can interact with biological targets in multiple ways. This dual functionality makes it an attractive candidate for further investigation as a pharmacological agent.
Recent studies have shown that thiophene derivatives can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. These findings have spurred interest in developing new thiophene-based drugs that could address unmet medical needs. Methyl 5-(1-amino-2-methylpropan-2-yl)thiophene-2-carboxylate is being tested in various preclinical models to evaluate its potential as a therapeutic agent.
The compound's stability under different conditions is another area of focus. Researchers are investigating how it behaves in vitro and in vivo, as well as its solubility and bioavailability. These factors are crucial for determining whether it can be developed into a viable drug candidate. Additionally, the environmental impact of its synthesis and potential degradation products are being considered to ensure sustainable practices.
In conclusion, Methyl 5-(1-amino-2-methylpropan-2-yl)thiophene-2-carboxylate (CAS No. 2228492-65-5) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development. As research continues to uncover new applications for thiophene derivatives, this compound may play a crucial role in the discovery of novel therapeutic agents.
2228492-65-5 (methyl 5-(1-amino-2-methylpropan-2-yl)thiophene-2-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)